2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid

IDO1 Inhibition Immuno-oncology Drug Synthesis

2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid (CAS 1780634-71-0) is a conformationally constrained, N-Boc-protected cyclobutyl amino acid derivative. This compound serves as the defining, cis-configured intermediate in the twelve-step, kilogram-scale commercial synthesis of Linrodostat (BMS-986205), an irreversible indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor currently in advanced oncology clinical trials.

Molecular Formula C11H19NO4
Molecular Weight 229.276
CAS No. 1780634-71-0
Cat. No. B2993708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid
CAS1780634-71-0
Molecular FormulaC11H19NO4
Molecular Weight229.276
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC1CC(=O)O
InChIInChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-5-4-7(8)6-9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)
InChIKeyXEJQQXKDTNNNMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid (CAS 1780634-71-0): A Critical Precursor in IDO1-Targeted Drug Development


2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid (CAS 1780634-71-0) is a conformationally constrained, N-Boc-protected cyclobutyl amino acid derivative. This compound serves as the defining, cis-configured intermediate in the twelve-step, kilogram-scale commercial synthesis of Linrodostat (BMS-986205), an irreversible indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor currently in advanced oncology clinical trials . Synthesized via routes that converge on its racemic N-tert-butoxycarbonyl form before chiral resolution, this compound’s structural architecture—specifically the cis-(2-aminocyclobutyl)acetic acid scaffold—is essential for installing the requisite stereochemistry in the final drug substance .

Why CAS 1780634-71-0 Cannot Be Interchanged with Other Boc-protected Cyclobutyl Amino Acids


In-class substitution of 2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid is not feasible due to critical differences in regiochemistry, stereochemistry, and validated downstream application. The target compound is exclusively processed as the cis-(2-aminocyclobutyl)acetic acid scaffold in the synthesis of a specific IDO1 inhibitor , while commercially abundant analogs such as Boc-L-cyclobutylglycine (CAS 155905-77-4) are employed for entirely different therapeutic targets (e.g., PI3K inhibitor synthesis) . Furthermore, the 1-position regioisomer (CAS 249762-02-5) lacks the specific intra-annular spacing required by the BMS-986205 pharmacophore, preventing its use in the validated synthetic route . These divergent applications make generic replacement scientifically unsound in drug development contexts.

Quantitative Differentiation of CAS 1780634-71-0 Against Closest Structural and Functional Analogs


Downstream Potency: BMS-986205 IDO1 Inhibition vs. Leading Clinical Comparators

CAS 1780634-71-0 is the direct precursor to BMS-986205 (Linrodostat), an irreversible IDO1 inhibitor that demonstrates superior single-digit nanomolar potency relative to other clinical-stage IDO1 inhibitors. In HEK293 cells expressing human IDO-1, BMS-986205 exhibits an IC50 of 1.1 nM, compared to the reversible inhibitor epacadostat (IC50 10 nM) . Against the clinical candidate navoximod (Ki 5.8 nM), BMS-986205’s cellular potency remains highly competitive . This differential in downstream inhibitory activity is directly tied to the intermediate’s successful integration into the validated commercial synthesis route .

IDO1 Inhibition Immuno-oncology Drug Synthesis

Application-Specific Differentiation: IDO1 versus PI3K Inhibitor Synthesis

The target compound (CAS 1780634-71-0) exclusively serves as an intermediate for the IDO1 inhibitor BMS-986205. In contrast, the major competing analog Boc-L-cyclobutylglycine (CAS 155905-77-4) is explicitly described as a glycine derivative for PI3K inhibitor synthesis . This bifurcation in synthetic utility means that researchers targeting the IDO1 pathway must use the specific cis-2-aminocyclobutyl acetic acid scaffold, while the more commercially prevalent cyclobutylglycine is thermodynamically and structurally unsuitable for the BMS-986205 convergent synthesis, which relies on an Evans auxiliary-based homologation step .

Target Selectivity PI3K Chemical Biology

Regiochemical and Stereochemical Purity: The cis-2-Aminocyclobutyl Scaffold

The target compound’s differentiation is grounded in its rigid cis-(2-aminocyclobutyl)acetic acid structure. Commercial process chemistry confirms that the synthesis converges on the racemic N-Boc derivative of this specific cis-configured scaffold before chiral resolution . This contrasts with the 1-position regioisomer (CAS 249762-02-5), which has a geminal amino-acetic acid arrangement, and the trans-configured analogs (e.g., CAS 1903424-19-0), which alter the dihedral angle and distance between functional groups . The cis-1,2-substitution pattern is non-negotiable for the subsequent coupling and cyclization steps in the Linrodostat process, with the published 31% overall yield dependent on this specific geometry .

Stereochemistry Conformational Restriction Drug Design

High-Value Research and Procurement Scenarios for 2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid


Late-Stage Preclinical Development of Novel Irreversible IDO1 Inhibitors

Medicinal chemistry teams developing backup candidates to Linrodostat or novel irreversible IDO1 inhibitors can use this intermediate as a direct building block. Its integration into the Evans auxiliary-based homologation strategy allows for rapid analog generation around the cis-cyclobutyl core while maintaining the stereochemical integrity critical for IDO1 binding, as demonstrated by the down-stream potency advantage (BMS-986205 IC50 1.1 nM vs. epacadostat 10 nM) .

Commercial Scale-Up and Cost-Efficient Process Chemistry for Oncology Programs

Process research and development groups engaged in kilogram-scale synthesis of IDO1-targeting agents should procure this intermediate based on its validated performance. The published commercial process for Linrodostat explicitly utilizes the cis-2-aminocyclobutylacetic acid scaffold delivered by this intermediate, achieving 7 isolations in 12 steps with a 31% overall yield . Generic cyclobutylglycines cannot replicate this process due to their divergent reactivity and target class application (e.g., PI3K) .

Conformational Restriction Studies in Neuropharmacology

Neuroscientists studying GABAergic mechanisms can apply this compound as the biosynthetic precursor to cis-(2-aminocyclobutyl)acetic acid, a conformationally restricted GABA analogue. The racemic N-Boc derivative has been shown to serve as the common convergent intermediate for both synthetic routes published by the European Journal of Organic Chemistry, following chiral resolution with an oxazolidinone auxiliary . This specific scaffold is essential for probing the bioactive conformation of GABA at its receptor subtypes.

Reference Standard and Impurity Profiling in Analytical Chemistry

Quality control and analytical departments supporting Linrodostat manufacturing require this intermediate as a reference standard for tracking genotoxic impurities or process-related impurities. The compound’s defined CAS registry (1780634-71-0) and its pre-resolution racemic nature make it a critical reference marker for monitoring synthetic completeness and chiral purity in the final drug substance, as the commercial process explicitly relies on the resolution of the racemic cis-intermediate .

Quote Request

Request a Quote for 2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.